molecular formula C17H20N6O4 B2512226 8-{(2E)-2-[1-(2-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 333769-40-7

8-{(2E)-2-[1-(2-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2512226
CAS RN: 333769-40-7
M. Wt: 372.385
InChI Key: ZLXIQBVFSDZODG-KEBDBYFISA-N
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Description

8-{(2E)-2-[1-(2-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C17H20N6O4 and its molecular weight is 372.385. The purity is usually 95%.
BenchChem offers high-quality 8-{(2E)-2-[1-(2-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-{(2E)-2-[1-(2-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Chemistry

A. Mabied et al. (2014) conducted a crystallographic and computational study on a similar purine derivative, revealing its nonplanar configuration and providing insights into the molecular mechanics and interactions stabilizing its structure. This research contributes to our understanding of the structural properties of purine derivatives, which is crucial for their potential applications in various fields (Mabied et al., 2014).

Synthesis and Functionalization

D. Korobko (2016) highlighted the significance of hydrazine functional derivatives in medical practice, including their use in pharmacotherapy for a range of conditions. The study emphasized the synthetic potential of these compounds and suggested that further exploration of their reactions could lead to the discovery of new biologically active substances (Korobko, 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-hydroxyacetophenone with hydrazine hydrate to form 2-(1-hydrazinylidene)acetophenone. This intermediate is then reacted with 7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione in the presence of acetic acid to yield the final product.", "Starting Materials": [ "2-hydroxyacetophenone", "hydrazine hydrate", "7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione", "acetic acid" ], "Reaction": [ "Step 1: Condensation of 2-hydroxyacetophenone with hydrazine hydrate in ethanol to form 2-(1-hydrazinylidene)acetophenone.", "Step 2: Reaction of 2-(1-hydrazinylidene)acetophenone with 7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione in the presence of acetic acid at reflux temperature for 6 hours.", "Step 3: Purification of the final product by column chromatography using a mixture of ethyl acetate and hexane as the eluent." ] }

CAS RN

333769-40-7

Product Name

8-{(2E)-2-[1-(2-Hydroxyphenyl)ethylidene]hydrazino}-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Molecular Formula

C17H20N6O4

Molecular Weight

372.385

IUPAC Name

8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C17H20N6O4/c1-10(11-6-4-5-7-12(11)24)20-21-16-18-14-13(23(16)8-9-27-3)15(25)19-17(26)22(14)2/h4-7,24H,8-9H2,1-3H3,(H,18,21)(H,19,25,26)/b20-10+

InChI Key

ZLXIQBVFSDZODG-KEBDBYFISA-N

SMILES

CC(=NNC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C)C3=CC=CC=C3O

solubility

not available

Origin of Product

United States

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